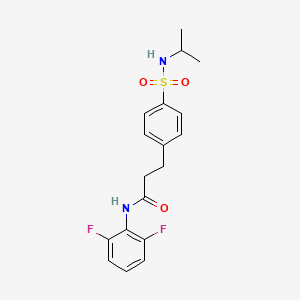
N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, commonly known as DFP-10825, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFP-10825 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
科学的研究の応用
DFP-10825 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice. Additionally, DFP-10825 has been shown to reduce body weight and adiposity in obese mice.
作用機序
DFP-10825 is a selective inhibitor of N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which is a key regulator of insulin signaling. This compound dephosphorylates the insulin receptor and downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting this compound, DFP-10825 enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, DFP-10825 has been shown to reduce body weight and adiposity in obese mice. The biochemical and physiological effects of DFP-10825 are mediated through the inhibition of this compound, which enhances insulin signaling and improves glucose homeostasis.
実験室実験の利点と制限
DFP-10825 is a small molecule compound that is relatively easy to synthesize and purify. Additionally, DFP-10825 is highly selective for N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which reduces the likelihood of off-target effects. However, DFP-10825 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for the research on DFP-10825. One area of interest is the development of more potent and selective N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibitors. Additionally, the therapeutic potential of DFP-10825 in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, should be explored. Finally, the safety and efficacy of DFP-10825 in human clinical trials should be investigated.
合成法
The synthesis of DFP-10825 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-difluoroaniline with 4-bromobenzaldehyde to form an intermediate product. The intermediate product is then treated with N-isopropylsulfamide and trifluoroacetic acid to form the final product, DFP-10825. The overall yield of the synthesis is around 20%, and the purity of the final product is greater than 98%.
特性
IUPAC Name |
N-(2,6-difluorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-12(2)22-26(24,25)14-9-6-13(7-10-14)8-11-17(23)21-18-15(19)4-3-5-16(18)20/h3-7,9-10,12,22H,8,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVYRZVYZWWILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

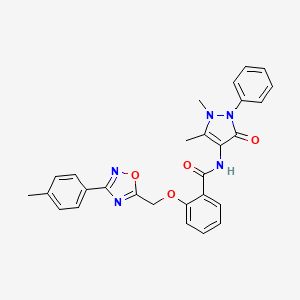
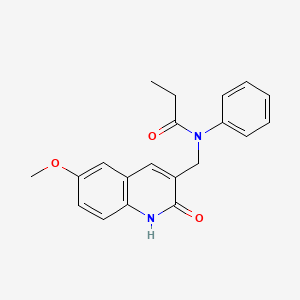
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)

![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)
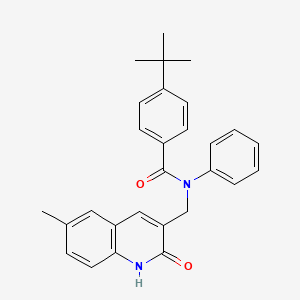
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
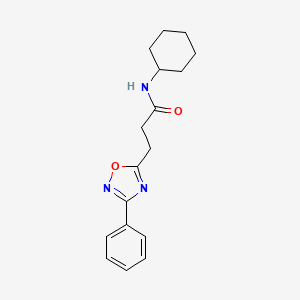

![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)

![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
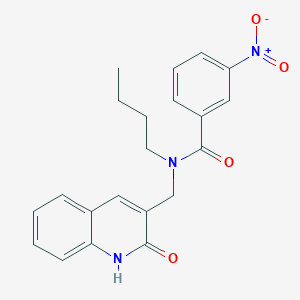
![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)